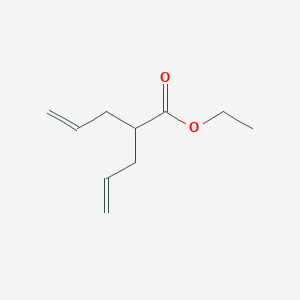
Ethyl 2-allylpent-4-enoate
Descripción general
Descripción
Ethyl 2-allylpent-4-enoate is a compound that falls within the broader category of organic molecules containing allyl groups and enoate moieties. While the specific compound "Ethyl 2-allylpent-4-enoate" is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of Ethyl 2-allylpent-4-enoate.
Synthesis Analysis
The synthesis of related compounds often involves catalytic reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a ruthenium-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3] . Similarly, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been reported, which could be relevant to the synthesis of Ethyl 2-allylpent-4-enoate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined . Additionally, the structure of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was identified using FT-IR, 1H and 13C NMR, UV–Vis, and single-crystal X-ray diffraction . These techniques could be applied to Ethyl 2-allylpent-4-enoate to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to Ethyl 2-allylpent-4-enoate can be inferred from the literature. For instance, the anionic [3 + 2] cycloaddition of allyl anions to double bonds is a route to five-membered rings, which may be relevant to reactions involving Ethyl 2-allylpent-4-enoate . Additionally, the reaction of 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol to form ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate provides insights into halogenation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Ethyl 2-allylpent-4-enoate can be characterized using computational and experimental methods. Density functional theory (DFT) calculations have been used to elucidate the solid-state structure, conformation, and spectroscopic properties of ethyl 2-cyano-3-alkoxypent-2-enoates . Similarly, DFT/B3LYP calculations, including HOMO-LUMO analysis and molecular docking studies, have been performed on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . These methods could be applied to determine the properties of Ethyl 2-allylpent-4-enoate.
Aplicaciones Científicas De Investigación
Crystal Packing Interactions
Ethyl 2-allylpent-4-enoate and its derivatives exhibit unique crystal packing interactions. A study by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveals rare N⋯π and O⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, forming distinct structural motifs (Zhang, Wu, & Zhang, 2011).
Synthesis of α-Amino Acid Derivatives
Hopkins and Malinakova (2007) demonstrated the synthesis of highly substituted unnatural α-amino esters using ethyl 2-allylpent-4-enoate derivatives. They employed a Pd(II)-catalyzed three-component coupling method, showcasing the chemical versatility of these compounds (Hopkins & Malinakova, 2007).
Enantioselective Hydrogenation
The compound has been used in the enantioselective hydrogenation process. Meng, Zhu, and Zhang (2008) achieved high enantioselectivity in the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate (Meng, Zhu, & Zhang, 2008).
Synthesis of Trisubstituted Alkenes
Das, Majhi, and Banerjee (2006) explored the synthesis of trisubstituted alkenes using Baylis–Hillman adducts and ethyl 2-allylpent-4-enoate derivatives. Their method involved distinct heterogeneous catalysts for stereoselective synthesis (Das, Majhi, & Banerjee, 2006).
Preparation of Liquid Crystalline Polysiloxanes
Bracon et al. (2000) synthesized monomers, including ethyl 2-allylpent-4-enoate derivatives, for the production of side chain liquid crystalline polysiloxanes. These compounds demonstrated smectogen properties and varied morphological characteristics (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Enzyme Catalyzed Synthesis
Classen et al. (2014) reported an enzyme-catalyzed synthesis of chiral γ-butyrolactones using ethyl 2-allylpent-4-enoate derivatives. This process was characterized by high yield and enantioselectivity, underlining the biocatalytic potential of these compounds (Classen, Korpak, Schölzel, & Pietruszka, 2014).
Air/Water Interface Self-Organization
Nikolova et al. (2008) studied the self-organization of ethyl 2-allylpent-4-enoate derivatives at the air/water interface. Their research provides insights into the phase behavior and stability of these compounds in specific environments (Nikolova, Zhang, Chen, Chi, & Haufe, 2008).
Biohydrogenation Studies
Ferraboschi et al. (1987) investigated the biohydrogenation of unsaturated compounds, including ethyl 2-allylpent-4-enoate derivatives, by Saccharomyces cerevisiae. This study contributes to the understanding of the stereochemical aspects of biohydrogenation processes (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).
Metathesis Reactions
Keller (1991) explored the metathesis reactions of ethyl 2-allylpent-4-enoate, highlighting the functional versatility and reactivity of these compounds in synthetic chemistry (Keller, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-prop-2-enylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKJTLFVKISHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-allylpent-4-enoate | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
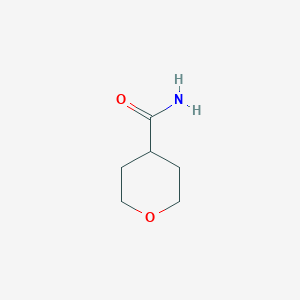

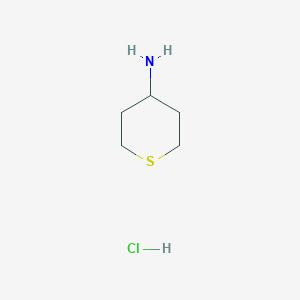
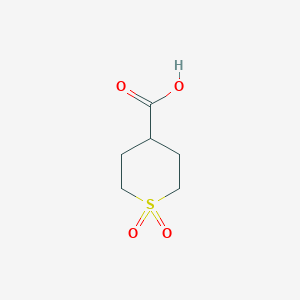
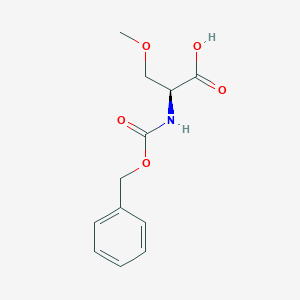

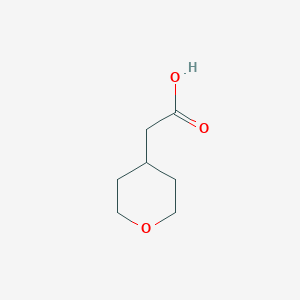
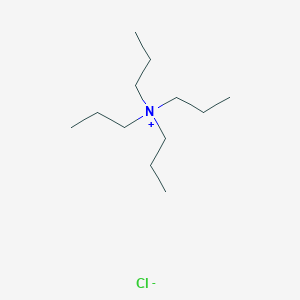
![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
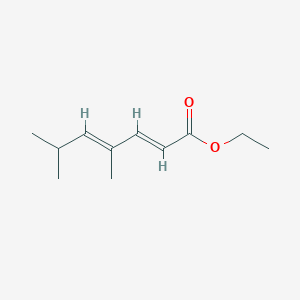
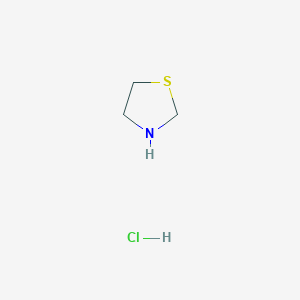
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)